

# Physical and chemical characteristics of 5-Hydroxy-2-methylpyridine-d6

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## Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine-d6

Cat. No.: B15598321

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## An In-depth Technical Guide to 5-Hydroxy-2-methylpyridine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **5-Hydroxy-2-methylpyridine-d6**, a deuterated isotopologue of 5-Hydroxy-2-methylpyridine. This document details its properties, synthesis, and analytical methodologies, making it an essential resource for professionals in research, and drug development.

## Core Compound Characteristics

**5-Hydroxy-2-methylpyridine-d6** is the deuterium-labeled form of 5-Hydroxy-2-methylpyridine, where six hydrogen atoms have been replaced by deuterium.<sup>[1]</sup> This isotopic substitution makes it a valuable tool in various scientific applications, particularly as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1]</sup> The presence of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.<sup>[1]</sup>

## Physical and Chemical Properties

The physical and chemical properties of **5-Hydroxy-2-methylpyridine-d6** are primarily derived from its non-deuterated analogue. The introduction of deuterium atoms results in a higher

molecular weight.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> HD <sub>6</sub> NO	[1]
Molecular Weight	115.16 g/mol	[1]
CAS Number	2645412-74-2	[1]
Appearance	Solid	[1]
Melting Point (of non-deuterated form)	168-170 °C	[2]
Boiling Point (of non-deuterated form)	295-296 °C	[3]
Solubility (of non-deuterated form)	Soluble in dichloromethane	[2]

## Synthesis and Purification

The primary method for the synthesis of **5-Hydroxy-2-methylpyridine-d6** is through a hydrogen-deuterium exchange reaction on the non-deuterated 5-Hydroxy-2-methylpyridine.[4]

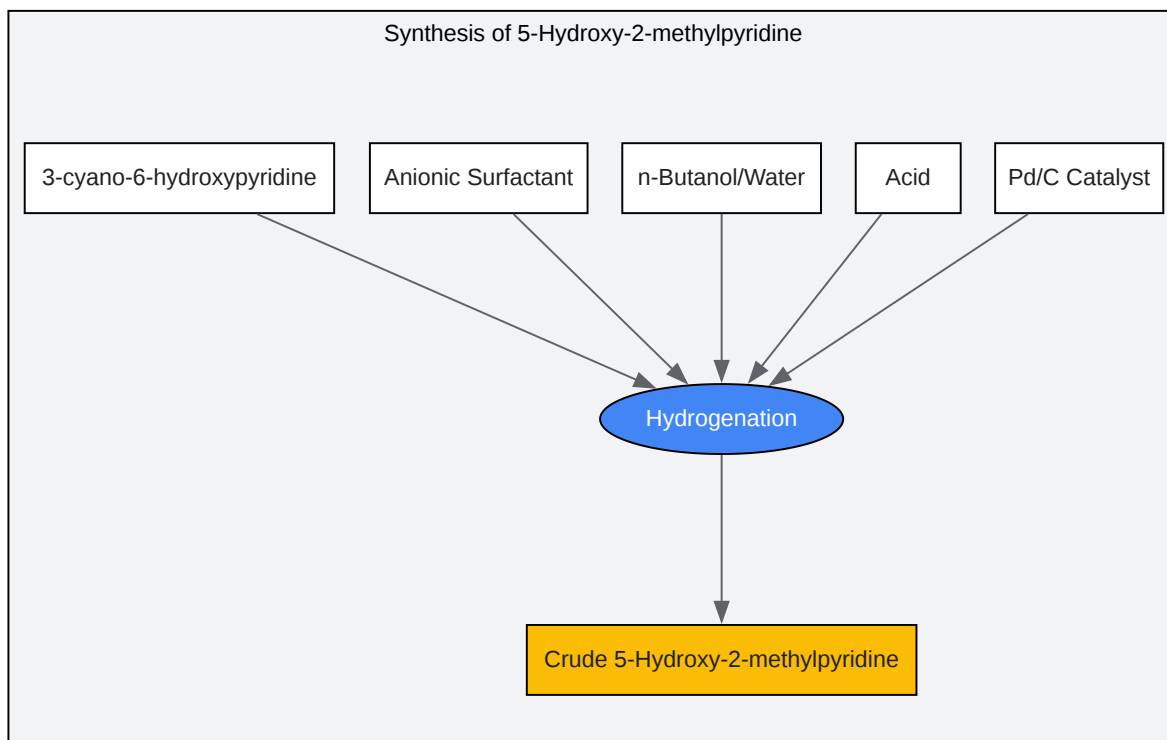
### Synthesis of 5-Hydroxy-2-methylpyridine (non-deuterated precursor)

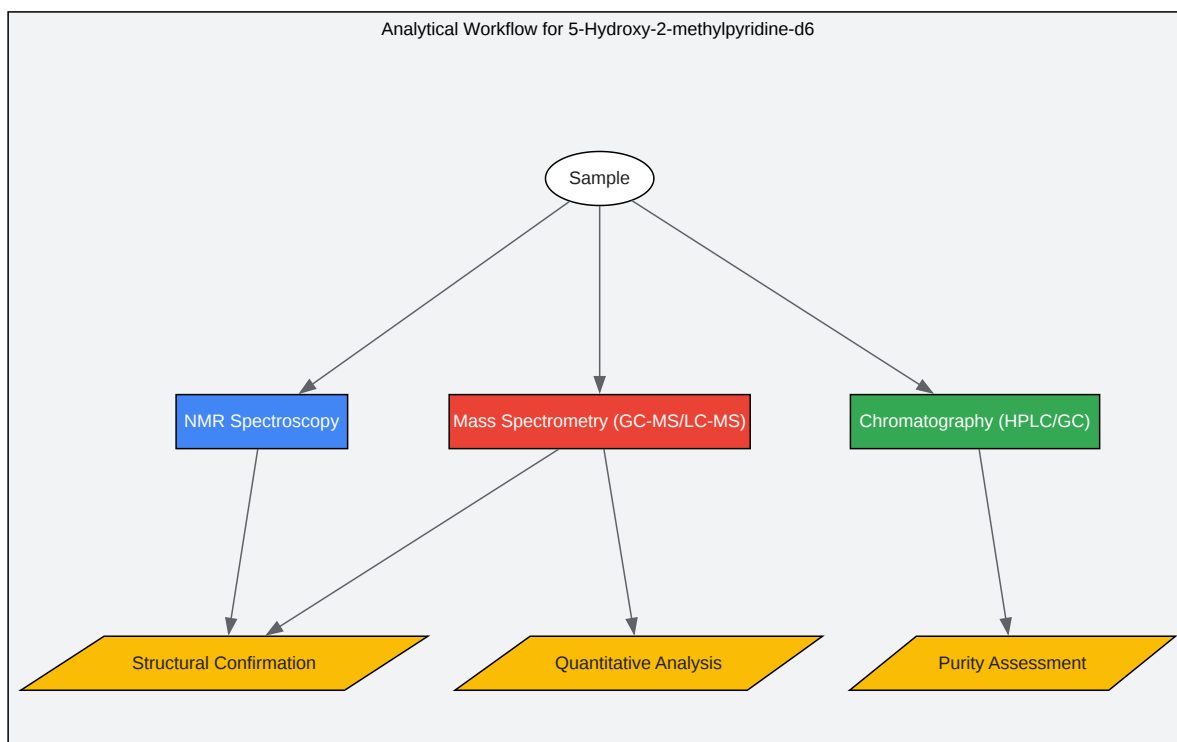
Several synthetic routes for the precursor molecule have been established. A common industrial method is the catalytic reduction of 3-cyano-6-hydroxypyridine.[5][6]

Experimental Protocol: Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine

- **Reaction Setup:** A mixture of 3-cyano-6-hydroxypyridine and an anionic surfactant (e.g., sodium lauryl sulfate) is prepared in a solvent system of n-butanol and water.[5][7]
- **Acidification:** An acid, such as sulfuric acid, is added to the mixture.[7]
- **Catalysis:** A palladium on carbon (Pd/C) catalyst is introduced.[5][7]

- Hydrogenation: The reaction mixture is subjected to hydrogenation.[\[5\]](#)[\[7\]](#)
- Work-up: Upon completion, the catalyst is removed by filtration. The resulting solution is then subjected to a work-up procedure that may include neutralization and extraction into an organic solvent.[\[5\]](#)[\[6\]](#)





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- To cite this document: BenchChem. [Physical and chemical characteristics of 5-Hydroxy-2-methylpyridine-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598321#physical-and-chemical-characteristics-of-5-hydroxy-2-methylpyridine-d6]

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